4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole
Description
4-Cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole is a triazole derivative characterized by a cyclopropyl substituent at the 4-position and a 2,5-dimethylphenylmethyl group at the 1-position. Triazoles are nitrogen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and organic synthesis due to their stability and capacity for non-covalent interactions.
The structural determination of this compound likely employs crystallographic tools such as SHELXL for refinement and OLEX2 for structure solution and analysis , ensuring high accuracy in bond lengths, angles, and packing arrangements. These methods are standard in small-molecule crystallography, as evidenced by their widespread use in analogous studies .
Properties
IUPAC Name |
4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-3-4-11(2)13(7-10)8-17-9-14(15-16-17)12-5-6-12/h3-4,7,9,12H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFUVFRAAAXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions.
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, including those involved in cell growth and proliferation.
Biological Activity
4-Cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole is a compound that belongs to the triazole class of heterocyclic compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this specific triazole derivative, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 242.28 g/mol
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against various fungal pathogens. For instance, studies have shown that certain triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Antibacterial Activity
The antibacterial potential of triazoles has been explored extensively. In vitro studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.125–8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent investigations into the anticancer properties of triazoles have yielded promising results. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- A study indicated that certain triazole derivatives can effectively inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC values lower than conventional chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:
- Substituents on the phenyl ring : The presence of electron-donating groups (like methyl) can enhance activity by stabilizing the compound's interaction with biological targets.
- Cyclopropyl moiety : This group has been associated with improved binding affinity to various enzymes involved in disease pathways.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds within this class have been shown to be effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In a study, triazole hybrids demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin . The structural modifications in triazole compounds often enhance their antibacterial efficacy, with specific substituents playing crucial roles in activity.
Antifungal Properties
Triazoles are widely recognized for their antifungal activity. Compounds similar to 4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole have been reported to inhibit fungal growth effectively. The mechanism typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Research focusing on 1,2,4-triazole compounds has identified several candidates that exhibit significant anti-inflammatory effects in various models . These findings suggest that this compound could be explored further for therapeutic applications in inflammatory diseases.
Polymer Chemistry
Triazoles are being investigated for their role in polymer science due to their ability to form stable linkages and enhance material properties. The incorporation of triazole moieties into polymer matrices can improve thermal stability and mechanical strength . This application is particularly relevant in developing high-performance materials for industrial use.
Supramolecular Chemistry
The unique structural features of triazoles allow them to participate in supramolecular interactions, which can be harnessed for creating advanced materials with specific functionalities. Research into the self-assembly properties of triazoles is ongoing, with potential applications in drug delivery systems and nanotechnology .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Position 4 Substituents: The cyclopropyl group in the target compound is electron-donating, enhancing stability toward electrophilic attack. Cyclopropane’s ring strain may facilitate ring-opening reactions, whereas CF₂H could participate in hydrogen bonding or fluorophoric effects.
Position 1 Aromatic Groups: The 2,5-dimethylphenyl group offers steric hindrance and lipophilicity, favoring hydrophobic interactions.
Q & A
Basic Research Questions
What are the common synthetic routes for 4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclopropane functionalization and triazole ring formation. Key steps include:
- Cyclopropane coupling : Use of DMSO or ethanol under reflux (18–24 hours) to facilitate cyclopropane attachment to the triazole core .
- Benzylation : Substituted benzyl halides (e.g., 2,5-dimethylbenzyl chloride) are reacted with the triazole precursor in ethanol with glacial acetic acid as a catalyst, achieving yields of ~60–70% after recrystallization .
- Purification : Solvent choice (e.g., ethanol-water mixtures) and vacuum distillation are critical for isolating the product. Yields drop significantly if cooling/stirring times are shortened .
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR confirm cyclopropane proton environments (δ 0.8–1.2 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm) .
- X-ray crystallography : Resolves steric effects from the bulky 2,5-dimethylphenyl group, confirming dihedral angles between the triazole and aryl rings (e.g., 45–60°) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]) with <2 ppm error, distinguishing it from analogs lacking cyclopropane substituents .
How is the biological activity of this compound evaluated in preliminary studies?
Methodological Answer:
- Antimicrobial assays : Disk diffusion methods against S. aureus and E. coli (MIC values reported in µg/mL), with controls for solvent interference .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC values to reference drugs like doxorubicin .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, with triazole derivatives often showing enhanced binding due to cyclopropane rigidity .
Advanced Research Questions
How can researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Assay standardization : Compare protocols for microbial strain selection (ATCC vs. clinical isolates) or cell culture conditions (e.g., serum concentration) .
- Structural analogs : Synthesize derivatives lacking the cyclopropane or 2,5-dimethylphenyl group to isolate pharmacophores. For example, removing cyclopropane reduces cytotoxicity by ~40% .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinase vs. bacterial enzyme targets, explaining selectivity discrepancies .
What strategies optimize catalytic systems for high-yield synthesis of this compound?
Methodological Answer:
- Catalyst screening : Ceric ammonium nitrate (CAN) improves triazole cyclization yields by 15–20% compared to HCl catalysis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .
- Microwave-assisted synthesis : Reduces reaction time from 18 hours to 2–3 hours while maintaining yields >60% .
How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Substituent engineering : Replace cyclopropane with fluorinated groups (e.g., CF) to reduce CYP450-mediated oxidation, as seen in analogs with 4-fluorophenyl substitutions .
- Prodrug approaches : Esterify the triazole N-H group to enhance bioavailability, with hydrolysis studies in simulated gastric fluid guiding design .
- Structure-activity relationship (SAR) : Systematic variation of aryl methyl positions (e.g., 2,4- vs. 2,5-dimethyl) to balance lipophilicity and solubility .
What are the challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Polymorphism : Slow evaporation from ethanol yields monoclinic crystals (space group P2/c), while rapid cooling produces less-stable orthorhombic forms .
- Solvent inclusion : DMSO or THF residues disrupt packing; use hexane diffusion to obtain solvent-free crystals .
- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) are often needed due to weak diffraction from flexible substituents .
How can mechanistic insights into its biological activity be validated experimentally?
Methodological Answer:
- Target identification : Photoaffinity labeling with a diazirine-modified analog crosslinks to cellular proteins, identified via LC-MS/MS .
- Gene knockout : CRISPR-Cas9 deletion of putative targets (e.g., EGFR) in cell lines, testing for resistance to the compound .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to purified enzymes (e.g., ∆G = −30 kJ/mol for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
